molecular formula C13H12BrFN2O2 B15147409 ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1260676-20-7

ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15147409
CAS No.: 1260676-20-7
M. Wt: 327.15 g/mol
InChI Key: WRBRSIVIGWSIMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the imidazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of ortho-propynol phenyl azides using TMSBr as an acid-promoter . This cascade transformation generates the desired imidazole derivative in moderate to excellent yields with good functional group compatibility.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1260676-20-7

Molecular Formula

C13H12BrFN2O2

Molecular Weight

327.15 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H12BrFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

WRBRSIVIGWSIMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)Br)F)C

Origin of Product

United States

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